molecular formula C6H12ClN B3251446 (3E)-hexa-3,5-dien-1-amine hydrochloride CAS No. 2094953-65-6

(3E)-hexa-3,5-dien-1-amine hydrochloride

Cat. No.: B3251446
CAS No.: 2094953-65-6
M. Wt: 133.62 g/mol
InChI Key: ICIFYZXLANYEJQ-BJILWQEISA-N
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Description

(3E)-hexa-3,5-dien-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a conjugated diene system and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-hexa-3,5-dien-1-amine hydrochloride typically involves the reaction of a suitable diene precursor with an amine under controlled conditions. One common method involves the use of a metal-free cascade reaction, where the diene is reacted with an amine in the presence of a base such as potassium carbonate in a solvent like toluene or 1,4-dioxane . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride salt form is often preferred for its increased stability and solubility in water .

Chemical Reactions Analysis

Types of Reactions

(3E)-hexa-3,5-dien-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diene system to a saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E)-hexa-3,5-dien-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-hexa-3,5-dien-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The conjugated diene system can participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-hexa-3,5-dien-1-amine hydrochloride is unique due to its conjugated diene system combined with an amine group, which imparts distinct chemical reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

(3E)-hexa-3,5-dien-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2-4H,1,5-7H2;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFYZXLANYEJQ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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